molecular formula C13H10N4O2S B11662309 N'-[(E)-furan-2-ylmethylidene]-3-(thiophen-2-yl)-1H-pyrazole-5-carbohydrazide

N'-[(E)-furan-2-ylmethylidene]-3-(thiophen-2-yl)-1H-pyrazole-5-carbohydrazide

Cat. No.: B11662309
M. Wt: 286.31 g/mol
InChI Key: LXZOVTIGWKXXDN-RIYZIHGNSA-N
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Description

N'-[(E)-furan-2-ylmethylidene]-3-(thiophen-2-yl)-1H-pyrazole-5-carbohydrazide is a pyrazole-based carbohydrazide derivative featuring a furan-2-ylmethylidene hydrazide moiety and a thiophen-2-yl substituent on the pyrazole ring. This compound belongs to a class of molecules known for their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The structural combination of a pyrazole core with aromatic heterocycles (furan and thiophene) enhances its electronic and steric properties, which are critical for interactions with biological targets.

Properties

Molecular Formula

C13H10N4O2S

Molecular Weight

286.31 g/mol

IUPAC Name

N-[(E)-furan-2-ylmethylideneamino]-5-thiophen-2-yl-1H-pyrazole-3-carboxamide

InChI

InChI=1S/C13H10N4O2S/c18-13(17-14-8-9-3-1-5-19-9)11-7-10(15-16-11)12-4-2-6-20-12/h1-8H,(H,15,16)(H,17,18)/b14-8+

InChI Key

LXZOVTIGWKXXDN-RIYZIHGNSA-N

Isomeric SMILES

C1=COC(=C1)/C=N/NC(=O)C2=NNC(=C2)C3=CC=CS3

Canonical SMILES

C1=COC(=C1)C=NNC(=O)C2=NNC(=C2)C3=CC=CS3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-furan-2-ylmethylidene]-3-(thiophen-2-yl)-1H-pyrazole-5-carbohydrazide typically involves the condensation of furan-2-carbaldehyde with 3-(thiophen-2-yl)-1H-pyrazole-5-carbohydrazide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-furan-2-ylmethylidene]-3-(thiophen-2-yl)-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products Formed

Scientific Research Applications

Synthesis of the Compound

The synthesis of N'-[(E)-furan-2-ylmethylidene]-3-(thiophen-2-yl)-1H-pyrazole-5-carbohydrazide typically involves the condensation reaction between furan derivatives and thiophene-based hydrazones. The following general steps outline the synthesis process:

  • Formation of Hydrazone : The initial step involves the reaction of furan-2-carbaldehyde with thiophen-2-carboxylic acid hydrazide to form the hydrazone intermediate.
  • Cyclization : The hydrazone undergoes cyclization to form the pyrazole ring, yielding the desired compound.
  • Purification : The final product is purified using recrystallization techniques.

Biological Activities

This compound exhibits a range of biological activities:

Antimicrobial Activity

Research has shown that derivatives of pyrazole compounds, including this compound, demonstrate significant antimicrobial properties against various pathogens. For instance, studies indicate that these compounds can inhibit the growth of bacteria and fungi, making them potential candidates for developing new antimicrobial agents .

Anticancer Properties

The compound has been evaluated for its anticancer activity. In vitro studies reveal that it exhibits cytotoxic effects against different cancer cell lines, showing promise as a potential chemotherapeutic agent. The mechanism of action may involve the inhibition of specific enzymes or pathways critical for cancer cell proliferation .

Anti-inflammatory Effects

Another notable application is its anti-inflammatory activity. Research indicates that this compound can reduce inflammation markers in various cellular models, suggesting its potential use in treating inflammatory diseases .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Key structural features influencing its biological activity include:

Structural FeatureInfluence on Activity
Furan RingEnhances antimicrobial activity
Thiophene SubstituentContributes to anticancer properties
Pyrazole CoreEssential for biological interactions

Case Studies and Research Findings

Several studies have documented the efficacy of this compound:

  • Antimicrobial Study : A study published in 2019 demonstrated that derivatives showed significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) in the low micromolar range .
  • Anticancer Research : Another research article highlighted its cytotoxic effects on breast cancer cells, where it induced apoptosis through mitochondrial pathways .
  • Inflammation Model : In vivo studies indicated that treatment with this compound reduced paw edema in animal models, suggesting its potential as an anti-inflammatory agent .

Mechanism of Action

The mechanism of action of N’-[(E)-furan-2-ylmethylidene]-3-(thiophen-2-yl)-1H-pyrazole-5-carbohydrazide is not fully understood, but it is believed to involve interactions with various molecular targets and pathways. The compound may exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in oxidative stress or inflammation .

Comparison with Similar Compounds

Substituent Variations on the Hydrazide Moiety

Compound Name Hydrazide Substituent Pyrazole Substituent Key Findings Reference
N'-[(E)-(3-bromophenyl)methylidene]-3-(furan-2-yl)-1H-pyrazole-5-carbohydrazide 3-bromophenyl Furan-2-yl Exhibits moderate antimicrobial activity; bromine enhances lipophilicity and target binding.
N'-(5-Bromo-2-fluorobenzylidene)-3-(thiophen-2-yl)-1H-pyrazole-5-carbohydrazide 5-bromo-2-fluorophenyl Thiophen-2-yl Shows enhanced anticancer activity due to halogen-thiophene synergy; inhibits A549 lung cancer cell growth.
N′-[(E)-(2,4-dichlorophenyl)methylene]-3-(thiophen-2-yl)-1H-pyrazole-5-carbohydrazide 2,4-dichlorophenyl Thiophen-2-yl High antibacterial potency against Gram-negative bacteria; chlorine atoms improve membrane penetration.
(E)-N-(4-chlorophenyl)-N′-(1-(thiophen-2-yl)ethylidene)formohydrazide 4-chlorophenyl Thiophen-2-yl Demonstrates antibacterial activity comparable to streptomycin; halogenation boosts efficacy.

Key Observations :

  • Halogenated aromatic groups (e.g., bromo, chloro) on the hydrazide moiety improve lipophilicity and target binding, enhancing antimicrobial and anticancer activities .
  • The thiophene substituent on the pyrazole ring contributes to π-π stacking interactions with enzymes or receptors, critical for biological activity .

Substituent Variations on the Pyrazole Moiety

Compound Name Hydrazide Substituent Pyrazole Substituent Key Findings Reference
N'-[(E)-furan-2-ylmethylidene]-3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide Furan-2-yl 3-nitrophenyl Nitro group increases electron-withdrawing effects, potentially enhancing reactivity in metal complexation.
N'-[(E)-1-(4-pyridinyl)ethylidene]-3-(2-thienyl)-1H-pyrazole-5-carbohydrazide 4-pyridinyl Thiophen-2-yl Pyridine moiety improves solubility and enables coordination with metal ions, useful in catalytic studies.
(E)-N’-(3-hydroxybenzylidene)-3-phenyl-1H-pyrazole-5-carbohydrazide 3-hydroxybenzylidene Phenyl Hydroxyl group facilitates hydrogen bonding, improving anti-inflammatory activity.

Key Observations :

  • Electron-withdrawing groups (e.g., nitro) on the pyrazole ring alter electronic properties, affecting reactivity in synthetic applications .
  • Hydrophilic groups (e.g., hydroxyl, pyridinyl) enhance solubility and enable interactions with polar biological targets .

Anticancer Potential

  • The thiophene-pyrazole scaffold in N'-(5-bromo-2-fluorobenzylidene)-3-(thiophen-2-yl)-1H-pyrazole-5-carbohydrazide induces apoptosis in A549 lung cancer cells, with IC₅₀ values comparable to cisplatin .
  • Halogenated derivatives show improved cytotoxicity due to enhanced cellular uptake and DNA intercalation .

Antimicrobial Activity

  • Chlorinated analogs (e.g., N′-[(E)-(2,4-dichlorophenyl)methylene]-3-(thiophen-2-yl)-1H-pyrazole-5-carbohydrazide) exhibit broad-spectrum antibacterial activity, particularly against Klebsiella and E. coli .
  • Thiophene-containing compounds demonstrate stronger activity than furan derivatives, likely due to sulfur’s electronegativity .

Structural Insights

  • Single-crystal X-ray analyses confirm the (E)-configuration of the imine group in similar compounds, critical for planar molecular geometry and target binding .
  • The pyrazole-thiophene framework is robust under physiological conditions, making it suitable for drug delivery systems .

Biological Activity

N'-[(E)-furan-2-ylmethylidene]-3-(thiophen-2-yl)-1H-pyrazole-5-carbohydrazide is a complex organic compound that has garnered attention for its potential biological activities. This compound features a unique structural arrangement, incorporating furan, thiophene, and pyrazole moieties, which contribute to its diverse biological effects.

Chemical Structure and Properties

The molecular formula of this compound is C14H12N4O2, with a molecular weight of 300.34 g/mol. Its structure is characterized by the presence of functional groups that are known to exhibit various biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For example, derivatives with similar furan and thiophene structures have shown promising results against various bacterial strains. A study reported a minimum inhibitory concentration (MIC) range of 64–512 µg/mL for synthesized hydrazone derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli .

Anticancer Activity

The anticancer potential of this compound has been explored in vitro. Compounds with similar scaffolds have demonstrated cytotoxic effects against several cancer cell lines. For instance, one study found that certain pyrazole derivatives displayed IC50 values comparable to standard chemotherapeutics like cisplatin . The mechanism of action is often attributed to the induction of apoptosis and inhibition of cell proliferation.

Enzyme Inhibition

Another notable biological activity of this compound is its ability to inhibit specific enzymes. A related compound was found to inhibit mushroom tyrosinase, an enzyme involved in melanin production, which can be relevant in skin-related conditions and cosmetic applications . The inhibition of tyrosinase can lead to applications in skin whitening and anti-aging products.

Case Studies and Experimental Findings

Several studies have been conducted to evaluate the biological activity of compounds related to this compound:

  • Antimicrobial Study : A series of synthesized hydrazones were tested for their antibacterial properties. The study highlighted that compounds with higher hydrogen bonding interactions exhibited stronger antibacterial activity against Pseudomonas aeruginosa , demonstrating the importance of molecular structure in biological efficacy .
  • Anticancer Evaluation : In vitro assays on human pancreatic cancer (Patu8988) and esophageal cancer (ECA109) cell lines showed significant cytotoxicity for certain pyrazole derivatives. The study indicated that these compounds could serve as potential leads for developing new anticancer agents .
  • Tyrosinase Inhibition : A novel series of compounds synthesized from furan derivatives showed effective inhibition of tyrosinase with IC50 values ranging from 4.39 µM to 1.71 µM, suggesting that modifications in the structure can enhance biological activity .

Summary Table of Biological Activities

Activity TypeCompound TypeIC50/MIC ValuesReference
AntibacterialHydrazone Derivatives64–512 µg/mL
AnticancerPyrazole DerivativesComparable to cisplatin
Enzyme InhibitionTyrosinase InhibitorsIC50: 4.39–1.71 µM

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